Product packaging for Pentafluorobenzenesulfonyl fluorescein(Cat. No.:CAS No. 728912-45-6)

Pentafluorobenzenesulfonyl fluorescein

Cat. No.: B026126
CAS No.: 728912-45-6
M. Wt: 562.4 g/mol
InChI Key: UIBLLPHZQUTIBL-UHFFFAOYSA-N
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Description

Historical Context and Genesis of PFBSF as a Fluorescent Sensor for Hydrogen Peroxide

The development of PFBSF was driven by the need for a more selective method to detect hydrogen peroxide in living cells. glpbio.comcaymanchem.com Previously, fluorescent probes like 2',7'-dichlorofluorescein (B58168) (DCFH) were widely used for detecting reactive oxygen species (ROS). glpbio.comcaymanchem.comresearchgate.net However, these probes often lack specificity, reacting with a broad range of oxidants, which makes it difficult to attribute the fluorescent signal to a single species like H₂O₂. glpbio.comcaymanchem.comresearchgate.net

Recognizing this limitation, researchers sought to create a probe that would react specifically with hydrogen peroxide. This led to the design of PFBSF, which is based on a non-oxidative mechanism. caymanchem.com The key innovation in PFBSF is the use of a pentafluorobenzenesulfonyl group as a protecting group for the fluorescein (B123965) molecule. caymanchem.commedchemexpress.com In its native state, PFBSF is non-fluorescent. medchemexpress.com However, in the presence of hydrogen peroxide, a process called perhydrolysis occurs, which cleaves the sulfonyl linkage. caymanchem.commedchemexpress.com This cleavage releases the highly fluorescent fluorescein molecule, resulting in a detectable signal. caymanchem.com A pivotal study in 2004 by Maeda et al. introduced this novel non-oxidative mechanism for creating fluorescent probes for hydrogen peroxide. caymanchem.com

Foundational Role within the Field of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Probes

The introduction of PFBSF and its underlying mechanism marked a significant advancement in the field of ROS and RNS detection. nih.gov Reactive oxygen and nitrogen species are recognized for their dual roles in both beneficial cellular signaling and detrimental oxidative stress that can lead to various diseases. tandfonline.commdpi.com Therefore, the ability to selectively detect specific species like H₂O₂ is crucial for understanding their distinct biological functions. researchgate.net

PFBSF's high selectivity for hydrogen peroxide over other reactive species such as hydroxyl radical, superoxide (B77818) anion, and singlet oxygen set a new standard for probe design. caymanchem.comglpbio.com This specificity allows researchers to investigate the precise roles of H₂O₂ in cellular processes without the confounding signals from other ROS and RNS. caymanchem.comglpbio.com The development of PFBSF has spurred further innovation in the design of highly selective probes for a variety of reactive species, contributing to a more nuanced understanding of redox biology.

Overarching Principles in the Design of Responsive Fluorescent Probes for Biological Systems

The design of effective fluorescent probes for biological systems is guided by several key principles. nih.govresearchgate.net A primary consideration is the development of "functional" fluorophores that exhibit a change in their fluorescent properties in response to a specific external stimulus, such as the presence of a target molecule. nih.gov These are often referred to as "turn-on" probes, which are preferable to "turn-off" probes because they provide a positive signal against a low background, enhancing sensitivity. researchgate.netnih.gov

A common design strategy involves a tripartite structure consisting of a fluorophore, a recognition motif (or sensor), and a linker. nih.govresearchgate.net The fluorophore provides the fluorescent signal, while the recognition motif is responsible for selectively interacting with the target analyte. nih.gov The interaction between the recognition motif and the target triggers a change in the photophysical properties of the fluorophore, leading to a detectable signal. nih.gov

Several mechanisms are employed to control the fluorescence output, including:

Photoinduced Electron Transfer (PeT): This process involves the transfer of an electron between the recognition unit and the fluorophore, which quenches the fluorescence. nih.gov Upon binding of the analyte, this process is disrupted, and fluorescence is restored. nih.govacs.orgnih.gov

Intramolecular Charge Transfer (ICT): In this mechanism, the binding of an analyte alters the electron distribution within the probe molecule, leading to a shift in the emission wavelength. researchgate.net

Fluorescence Resonance Energy Transfer (FRET): This involves the transfer of energy between two fluorophores. The presence of the analyte can either bring the two fluorophores closer together or move them further apart, modulating the FRET efficiency and thus the fluorescent output. researchgate.net

Spirocyclization: This mechanism involves a change in the chemical structure of the probe from a non-fluorescent, spirocyclic form to a fluorescent, open-ring form upon reaction with the target. nih.gov

The successful development of a fluorescent probe requires a multidisciplinary approach, combining expertise in organic synthesis, photophysical chemistry, and biology to create a tool that is not only selective and sensitive but also compatible with the complex environment of living cells. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H11F5O7S B026126 Pentafluorobenzenesulfonyl fluorescein CAS No. 728912-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2,3,4,5,6-pentafluorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H11F5O7S/c27-19-20(28)22(30)24(23(31)21(19)29)39(34,35)38-12-6-8-16-18(10-12)36-17-9-11(32)5-7-15(17)26(16)14-4-2-1-3-13(14)25(33)37-26/h1-10,32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBLLPHZQUTIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OS(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H11F5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587900
Record name 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl 2,3,4,5,6-pentafluorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728912-45-6
Record name 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl 2,3,4,5,6-pentafluorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Diversification of Pfbsf

Established Synthetic Pathways for the Pentafluorobenzenesulfonyl Fluorescein (B123965) Core

The synthesis of the core structure of Pentafluorobenzenesulfonyl fluorescein (PFBSF) is a multi-step process that begins with the construction of the fluorescein scaffold, followed by the introduction of the pentafluorobenzenesulfonyl group.

The foundational fluorescein core is traditionally synthesized via a Friedel-Crafts acylation reaction. This classic method involves the condensation of resorcinol (B1680541) with phthalic anhydride. wordpress.comwpmucdn.comchemicalbook.com The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, or a strong Brønsted acid like methanesulfonic acid, and requires elevated temperatures, often in the range of 180-200°C. wordpress.comiscientific.orgicm.edu.pl While the use of zinc chloride is a long-established method, methanesulfonic acid can serve as both a solvent and a catalyst, sometimes offering higher yields under milder conditions. chemicalbook.comiscientific.org More recently, microwave-assisted synthesis has been explored as an energy-efficient alternative to conventional heating for producing the fluorescein core. icm.edu.pl

The key reactive species for the subsequent functionalization is pentafluorobenzenesulfonyl chloride. This compound can be synthesized through methods such as the sulfonation of pentafluorobenzene (B134492) with chlorosulfonic acid, followed by conversion to the sulfonyl chloride, or by the direct chlorination of pentafluorobenzenesulfonic acid using reagents like thionyl chloride. smolecule.com

Methodologies for Conjugation of the Pentafluorobenzenesulfonyl Moiety to Fluorescein Scaffolds

The final step in the synthesis of PFBSF involves the conjugation of the pentafluorobenzenesulfonyl group to the fluorescein scaffold. This is achieved by forming a sulfonyl ester linkage between one of the phenolic hydroxyl groups of fluorescein and pentafluorobenzenesulfonyl chloride. iscientific.org

This esterification reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of fluorescein, thereby increasing its nucleophilicity. The resulting phenoxide ion then attacks the electrophilic sulfur atom of pentafluorobenzenesulfonyl chloride, leading to the displacement of the chloride and the formation of the desired PFBSF molecule. The reaction can be influenced by the choice of solvent and base, with common options including organic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) and bases such as triethylamine (B128534) or pyridine. The synthesis of related fluorescein sulfonate esters has been described using reagents like methane (B114726) sulfonyl chloride. iscientific.org The initial introduction of PFBSF as a fluorescent probe for hydrogen peroxide was reported by Maeda et al. in 2004. nih.govnih.govcaymanchem.comrsc.orgsnmjournals.orgsfrbm.org

Table 1: Key Reactants for PFBSF Synthesis

Compound Name Role in Synthesis
Phthalic anhydride Precursor for the fluorescein core
Resorcinol Precursor for the fluorescein core
Zinc chloride / Methane sulfonic acid Catalyst for fluorescein synthesis
Pentafluorobenzenesulfonyl chloride Source of the pentafluorobenzenesulfonyl moiety
Fluorescein Intermediate scaffold

Rational Design and Synthesis of Advanced PFBSF Derivatives

The foundational PFBSF structure can be chemically modified to create advanced derivatives with tailored properties for specific applications. These modifications often focus on modulating the probe's spectroscopic characteristics, creating ratiometric sensing capabilities, or directing the molecule to specific subcellular locations.

Strategies for Modulating Spectroscopic Response Characteristics

The spectroscopic properties of fluorescein-based probes, including PFBSF, can be rationally tuned by altering their chemical structure. The fluorescence of fluorescein is governed by the electronic properties of its xanthene ring system. Modifications to this system or the appended phenyl ring can significantly impact the probe's excitation and emission wavelengths, quantum yield, and sensitivity.

One established strategy involves the introduction of electron-withdrawing or electron-donating groups to the fluorescein scaffold. This alters the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby changing the energy of the absorbed and emitted photons. For instance, esterification of the carboxylic acid group of fluorescein to produce fluorescein ethyl ester has been shown to shift the emission maximum. nih.gov The synthesis of halogenated fluoresceins, such as those containing bromine or fluorine, also leads to derivatives with altered spectroscopic and chemical properties. iscientific.org These principles can be applied to the PFBSF framework to develop derivatives with optimized optical characteristics for specific detection systems.

Integration of Secondary Fluorophores for Ratiometric Sensing Architectures (e.g., Coumarin (B35378), Hemicyanine)

Ratiometric fluorescent sensors offer a significant advantage over intensity-based probes by allowing for measurements that are independent of probe concentration, excitation intensity, and other environmental factors. This is achieved by measuring the ratio of fluorescence intensities at two different wavelengths. A common strategy to create such sensors is to use Förster Resonance Energy Transfer (FRET), where an excited donor fluorophore transfers energy to a nearby acceptor fluorophore.

While specific examples of PFBSF directly conjugated to coumarin or hemicyanine for ratiometric sensing are not prevalent in the literature, the principle has been well-demonstrated with fluorescein itself. For example, FRET-based probes have been constructed using a coumarin donor and a fluorescein acceptor. smolecule.com In such a system, excitation of the coumarin would lead to emission from the fluorescein through FRET. The cleavage of a linker connecting the two by an analyte can disrupt FRET, leading to a change in the ratio of the two emission signals. Similarly, hemicyanine dyes, which are known for their use in near-infrared probes, have been paired with other fluorophores for ratiometric sensing. rsc.org A naphthalimide-hemicyanine FRET pair has been developed for the ratiometric detection of specific analytes. medchemexpress.com These design principles could be adapted to create PFBSF-based ratiometric probes by incorporating a secondary fluorophore like coumarin or hemicyanine into the molecular structure.

Table 2: Examples of Fluorophore Pairs for Ratiometric Sensing

Donor Fluorophore Acceptor Fluorophore Sensing Principle
Coumarin Fluorescein FRET

Engineering of PFBSF Analogues with Subcellular Targeting Capabilities (e.g., Mitochondria-Targeting)

To study biological processes within specific cellular compartments, fluorescent probes can be engineered to accumulate in those locations. The mitochondrion, with its significant negative membrane potential, is a common target for such probes.

A widely used strategy for mitochondrial targeting involves the covalent attachment of a lipophilic cation, most notably the triphenylphosphonium (TPP) cation. nih.govwordpress.com The positive charge and lipophilicity of the TPP group promote the accumulation of the conjugated molecule within the mitochondrial matrix. This approach has been successfully used to deliver fluorescein derivatives to mitochondria. For instance, a conjugate of fluorescein and TPP linked by a long decyl (C10) alkyl spacer has been synthesized and shown to selectively accumulate in mitochondria. iscientific.org

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Fluorescein
Resorcinol
Phthalic anhydride
Pentafluorobenzenesulfonyl chloride
Coumarin
Hemicyanine
Triethylamine
Pyridine
Methane sulfonyl chloride
Fluorescein ethyl ester
Naphthalimide

Molecular Mechanism of Action of Pentafluorobenzenesulfonyl Fluorescein

Elucidation of the Non-Oxidative Perhydrolysis Reaction as the Sensing Event

The detection of hydrogen peroxide by Pentafluorobenzenesulfonyl fluorescein (B123965) is predicated on a highly selective chemical transformation known as a non-oxidative perhydrolysis reaction. caymanchem.comcaymanchem.comglpbio.com Unlike many traditional ROS probes that rely on oxidation, this mechanism confers a significant advantage in distinguishing H₂O₂ from other highly oxidizing species. glpbio.comthomassci.com

The core of the reaction involves the nucleophilic attack of the hydroperoxide anion (HOO⁻), derived from hydrogen peroxide, on the sulfur atom of the sulfonyl group in Pentafluorobenzenesulfonyl fluorescein. This initiates the cleavage of the sulfonyl-fluorescein ester linkage. The process is a perhydrolysis, signifying a hydrolysis reaction mediated by hydrogen peroxide. This reaction is highly specific for H₂O₂, a feature that is critical for its application in complex biological systems where a variety of ROS are present. caymanchem.com

The reaction proceeds as follows:

Deprotonation of Hydrogen Peroxide: In an aqueous environment, hydrogen peroxide exists in equilibrium with its conjugate base, the hydroperoxide anion (HOO⁻).

Nucleophilic Attack: The hydroperoxide anion, a potent nucleophile, attacks the electrophilic sulfur center of the pentafluorobenzenesulfonyl group.

Cleavage of the Ester Linkage: This nucleophilic attack leads to the cleavage of the bond between the sulfonyl group and the oxygen atom of the fluorescein molecule.

Product Formation: The reaction yields fluorescein and pentafluorobenzenesulfonic acid as the final products. The release of the highly fluorescent fluorescein molecule is the basis of the "turn-on" signal.

This non-oxidative pathway ensures that the probe does not react with other ROS such as superoxide (B77818) anion (O₂⁻), hydroxyl radical (•OH), tert-butyl hydroperoxide, singlet oxygen, or nitrates, thus providing a high degree of selectivity for H₂O₂ detection. caymanchem.comthomassci.comlabchem.com.my

Mechanistic Contribution of the Pentafluorobenzene (B134492) Moiety to Enhanced Reactivity with Hydrogen Peroxide

The pentafluorobenzene moiety is not a passive component of the probe; it plays a crucial and active role in enhancing the reactivity and selectivity of this compound towards hydrogen peroxide. The five fluorine atoms on the benzene (B151609) ring are strongly electron-withdrawing, which significantly influences the electronic properties of the sulfonyl group.

The primary contributions of the pentafluorobenzene group are:

Increased Electrophilicity of the Sulfur Atom: The cumulative inductive effect of the five fluorine atoms withdraws electron density from the benzene ring and, consequently, from the attached sulfonyl group. This makes the sulfur atom highly electron-deficient and therefore a more potent electrophile. This enhanced electrophilicity makes the sulfur atom more susceptible to nucleophilic attack by the hydroperoxide anion.

Facilitation of Nucleophilic Aromatic Substitution-type Reaction: The reaction can be conceptualized as a nucleophilic aromatic substitution (SNAAr) type mechanism on the sulfur atom. The strong electron-withdrawing nature of the pentafluorophenyl group stabilizes the transition state of the nucleophilic attack, thereby lowering the activation energy of the reaction and increasing the reaction rate with H₂O₂.

Good Leaving Group Potential: The pentafluorobenzenesulfonate anion that is formed as a leaving group is highly stabilized by the electron-withdrawing fluorine atoms, making it an excellent leaving group and driving the reaction forward.

The strategic placement of the pentafluorobenzene group is a key design feature that "tunes" the reactivity of the sulfonyl center, making it selectively reactive towards the nucleophilic hydroperoxide anion while remaining inert to other, more oxidatively aggressive ROS.

Principles of Fluorescence Activation: Quenching and Turn-On Phenomena

The ability of this compound to act as a "turn-on" fluorescent probe is rooted in the photophysical properties of the fluorescein core and the quenching effect of the attached pentafluorobenzenesulfonyl group. In its native state, the probe is essentially non-fluorescent, but upon reaction with hydrogen peroxide, its fluorescence is dramatically enhanced.

Conformational Changes and Spirocyclization/Ring-Opening Equilibrium

Fluorescein and its derivatives can exist in two distinct forms: a non-fluorescent, colorless spirocyclic lactone form and a highly fluorescent, colored open quinoid form. The fluorescence of the molecule is intrinsically linked to the extended π-conjugated system of the xanthene core in the open form.

In this compound, the bulky and electron-withdrawing pentafluorobenzenesulfonyl group attached to one of the hydroxyl groups of the fluorescein core promotes the formation of the closed, non-fluorescent spirocyclic lactone structure. In this conformation, the π-system of the xanthene is disrupted, and the molecule is unable to efficiently absorb and emit light.

The perhydrolysis reaction with hydrogen peroxide cleaves this sulfonyl group. The removal of this group allows the fluorescein molecule to revert to its thermodynamically stable, open quinoid form. This ring-opening restores the extended π-conjugation of the xanthene dye, leading to strong absorption of light (typically around 485 nm) and intense fluorescence emission (around 530 nm). caymanchem.comcaymanchem.com This dramatic change in fluorescence intensity upon reaction provides a robust and easily detectable signal for the presence of H₂O₂.

Consideration of Electron Transfer Pathways in Related Fluorescein-Based Probes

Another critical mechanism that contributes to the quenching of fluorescence in the "off" state of many fluorescein-based probes is Photoinduced Electron Transfer (PeT). In a PeT-quenched probe, the fluorophore (in this case, the fluorescein core) is covalently linked to an electron-donating or electron-accepting moiety. Upon excitation of the fluorophore, an electron can be transferred from the donor to the excited fluorophore or from the excited fluorophore to the acceptor. This electron transfer process provides a non-radiative pathway for the excited state to return to the ground state, thus quenching the fluorescence.

Research Findings on this compound

The unique mechanism of action of this compound has been substantiated by various research findings, highlighting its selectivity and sensitivity.

Table 1: Selectivity of this compound for Hydrogen Peroxide

Reactive Oxygen Species (ROS)Reactivity with this compound
Hydrogen Peroxide (H₂O₂)High
Hydroxyl Radical (•OH)Negligible
Superoxide Anion (O₂⁻)Negligible
tert-Butyl HydroperoxideNegligible
Singlet Oxygen (¹O₂)Negligible
Nitrates (NO₃⁻)Negligible
Data compiled from multiple sources indicating high selectivity. caymanchem.comglpbio.comthomassci.comlabchem.com.my

Table 2: Spectroscopic Properties of this compound

PropertyBefore Reaction with H₂O₂ ("Off" State)After Reaction with H₂O₂ ("On" State)
Excitation Maximum (λex) ~485 nm (weak)~485 nm (strong)
Emission Maximum (λem) ~530 nm (very weak)~530 nm (strong)
Fluorescence Quenched (Non-fluorescent)"Turned-on" (Highly fluorescent)
Spectroscopic data indicates a significant increase in fluorescence intensity upon reaction. caymanchem.comcaymanchem.com

Research Applications of Pentafluorobenzenesulfonyl Fluorescein in Biological Systems and Beyond

Quantitative and Qualitative Detection of Hydrogen Peroxide in Complex Matrices

Pentafluorobenzenesulfonyl fluorescein (B123965) is a fluorescent probe that operates through a non-oxidative mechanism. It remains non-fluorescent until it undergoes perhydrolysis of its sulfonyl linkage by hydrogen peroxide, which results in the release of the highly fluorescent compound, fluorescein. This reaction is selective for hydrogen peroxide over other reactive oxygen species (ROS) such as hydroxyl radical, superoxide (B77818) anion, and singlet oxygen, making it a highly specific sensor. caymanchem.commedchemexpress.comcaymanchem.com

The probe's fluorescence can be quantitatively measured to determine the concentration of hydrogen peroxide in various complex biological and chemical matrices. A linear relationship is often observed between the fluorescence intensity and the concentration of hydrogen peroxide within a certain range, allowing for its use in quantitative assays. nih.govnih.gov For instance, studies have demonstrated its ability to detect H₂O₂ in aqueous solutions with high sensitivity. nih.gov The probe's utility is further enhanced by its stability compared to ester-based probes, which are more prone to hydrolysis. nih.gov

Table 1: Spectroscopic Properties of Pentafluorobenzenesulfonyl Fluorescein

Property Value
Excitation Maximum ~485 nm caymanchem.comcaymanchem.com
Emission Maximum ~530 nm caymanchem.comcaymanchem.com
Detection Mechanism Perhydrolysis of sulfonyl linkage by H₂O₂ caymanchem.commedchemexpress.com

Spatiotemporal Imaging in Cellular and Subcellular Environments

One of the most significant applications of this compound is in the real-time imaging of hydrogen peroxide dynamics within living cells and organisms. Its ability to cross cell membranes allows for the visualization of intracellular H₂O₂ production with high spatial and temporal resolution. caymanchem.comnih.gov

This compound has been successfully employed to monitor real-time changes in hydrogen peroxide levels in various mammalian cell lines, providing insights into cellular signaling and stress responses.

HepG2 Cells: In human liver cancer cell line HepG2, fluorescent probes are utilized to image hydrogen peroxide in different subcellular compartments, such as the mitochondria and endoplasmic reticulum, during processes like apoptosis. researchgate.net This allows researchers to study the role of H₂O₂ in organelle-specific signaling pathways.

RAW264.7 Macrophages: These immune cells are known to produce a significant amount of ROS, including hydrogen peroxide, during the phagocytic respiratory burst as part of the innate immune response. nih.gov Fluorescent probes like those in the Peroxyfluor family, which share a similar boronate-to-phenol switching mechanism with this compound, have been used to image H₂O₂ signals during immune stimulation in RAW 264.7 macrophages. nih.gov This enables the study of redox signaling in immunology.

A431 Human Epidermal Cancer Cells: In response to growth factor stimulation, such as with epidermal growth factor (EGF), A431 cells generate hydrogen peroxide as a signaling molecule. nih.gov Sensitive fluorescent probes have been instrumental in visualizing these signaling-associated H₂O₂ fluxes, helping to elucidate the role of ROS in cancer cell proliferation and signaling. nih.gov

The application of this compound extends to in vivo imaging, allowing for the study of hydrogen peroxide dynamics in the context of a whole organism.

Larval Zebrafish: The optical transparency of larval zebrafish makes them an excellent model for in vivo fluorescence imaging. purdue.eduresearchgate.net Acetyl-pentafluorobenzenesulfonyl fluorescein has been used to detect a tissue-scale gradient of hydrogen peroxide that forms rapidly at wound sites in zebrafish larvae. nih.gov This gradient has been shown to be crucial for the recruitment of leukocytes to the wound, demonstrating for the first time that H₂O₂ can act as a paracrine chemotactic signal in tissues. nih.gov The probe has also been used to study how basal epithelial cell migration after a burn wound modulates the spatial organization of redox signaling. nih.gov

Murine Organ Tissues: While direct in vivo imaging in murine organs can be challenging due to tissue opacity, ex vivo analysis of tissue sections stained with fluorescent probes provides valuable information. For instance, probes are used to measure H₂O₂ levels in wound tissues from mice to study the effects of oxidative damage on the healing process. plos.org

C. elegans : The nematode Caenorhabditis elegans is a powerful model organism for studying aging and oxidative stress. Genetically encoded H₂O₂ sensors are often used in C. elegans to monitor age-dependent changes in hydrogen peroxide levels and to study the effects of genetic or pharmacological interventions on lifespan and stress resistance. While the direct use of this compound in C. elegans is less documented in the provided sources, the principles of fluorescent H₂O₂ detection are broadly applicable to this model.

Investigations into Oxidative Stress Pathophysiology

Hydrogen peroxide is a key molecule in the pathophysiology of numerous diseases, acting as both a signaling molecule at low concentrations and a damaging agent at high concentrations. This compound and similar probes are critical tools for investigating the role of H₂O₂ in oxidative stress-related conditions. researchgate.netmdpi.com

As demonstrated in the zebrafish wound healing model, hydrogen peroxide plays a vital role as a signaling molecule that guides cellular processes. nih.gov The rapid production of an H₂O₂ gradient at the wound edge acts as a primary signal for the recruitment of immune cells. nih.gov By using probes like Acetyl-pentafluorobenzenesulfonyl fluorescein, researchers can visualize and manipulate this gradient to understand its precise role in coordinating the complex cellular events of wound repair and cell migration. nih.govnih.gov

The overproduction of hydrogen peroxide is a hallmark of oxidative stress in many diseases. Visualizing H₂O₂ in disease models can provide diagnostic information and help to elucidate disease mechanisms.

Lung Injury: In models of lung injury, oxidative stress is a major contributor to tissue damage. Fluorescent probes can be used to detect the elevated levels of H₂O₂ in lung tissue, providing a means to assess the extent of oxidative damage and the efficacy of antioxidant therapies.

Hepatic Ischemia-Reperfusion Injury: This type of injury, which can occur during liver transplantation and surgery, is characterized by a burst of ROS production upon the restoration of blood flow. Fluorescent probes are used in animal models to visualize this H₂O₂ burst and to study the signaling pathways that lead to cell death and inflammation.

Nonalcoholic Fatty Liver Disease (NAFLD) and Hepatic Fibrosis: Oxidative stress is a key driver in the progression of NAFLD to more severe conditions like nonalcoholic steatohepatitis (NASH) and fibrosis. Imaging H₂O₂ levels in liver cells and tissues can help to understand the role of oxidative stress in the pathogenesis of these diseases.

Oncological Progression: Cancer cells often exhibit a state of chronic oxidative stress, with elevated levels of H₂O₂ that can promote tumor growth, metastasis, and resistance to therapy. researchgate.net Fluorescent probes for H₂O₂ are used to study the redox environment of tumors and to develop new cancer therapies that target oxidative stress pathways.

Broader Utility of Polyfluorinated Arylsulfonyl Systems in Chemical Biology

Polyfluorinated arylsulfonyl compounds represent a versatile class of molecules with significant applications in the field of chemical biology. Their utility stems from the unique properties conferred by the presence of multiple fluorine atoms on the aromatic ring, which enhances their electrophilicity and allows for specific chemical reactions within complex biological environments. These systems are instrumental in the development of probes and inhibitors for studying biological processes.

One of the key applications of polyfluorinated arylsulfonyl systems is in the design of covalent inhibitors. The pentafluorobenzenesulfonyl moiety, for instance, can act as a "warhead" that forms a stable covalent bond with nucleophilic residues on proteins, such as cysteine. This targeted and irreversible binding allows for the specific modulation of protein function, which is a powerful tool for both basic research and therapeutic development.

Furthermore, the fluorine atoms in these systems provide a unique spectroscopic handle. 19F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the binding of polyfluorinated arylsulfonyl compounds to their biological targets, providing valuable information about the local environment and conformational changes of the protein. This makes them valuable as diagnostic agents for ex vivo analysis of patient samples to monitor disease biomarkers.

The reactivity of these compounds can be finely tuned by altering the substitution pattern on the aromatic ring. This "tunability" allows for the development of probes with varying degrees of reactivity, enabling researchers to target specific proteins with high selectivity. This has led to the creation of reactivity-tuned fluoroarylated peptides that can act as highly targeted covalent enzyme inhibitors.

Pentafluorobenzene (B134492) sulfonamide (PFBS) has emerged as a significant electrophilic moiety for the covalent modification of proteins and for proteomic profiling. scholaris.cascholaris.ca Its utility lies in its ability to undergo a nucleophilic aromatic substitution (SNAr) reaction, primarily at the para-position, with nucleophilic amino acid residues, most notably the thiol group of cysteine. scholaris.cascholaris.ca This reaction results in the formation of a stable covalent bond, effectively "tagging" the protein.

Covalent Protein Modification:

The PFBS moiety serves as a versatile "warhead" that can be incorporated into small molecules to create covalent inhibitors. scholaris.cascholaris.ca By attaching PFBS to a ligand that has an affinity for a specific protein, researchers can achieve highly selective and irreversible inhibition of that protein's function. This approach has been successfully applied in drug discovery, for example, by modifying existing kinase inhibitors to enhance their selectivity and potency. scholaris.ca The covalent nature of the interaction can lead to prolonged therapeutic effects and can be particularly advantageous for targeting proteins with shallow binding pockets where non-covalent inhibitors may have weak affinity.

Proteomic Profiling:

Proteomic profiling aims to identify and quantify the proteins present in a biological sample, providing a snapshot of the cellular state. Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems.

Pentafluorobenzene sulfonamide has been effectively employed in ABPP to map the "ligandable cysteinome" – the collection of cysteine residues within the proteome that are accessible to small molecules. By using PFBS-containing probes, researchers can identify reactive cysteine residues across the entire proteome. This information is invaluable for:

Identifying novel drug targets: By revealing previously unknown binding sites on proteins.

Assessing drug selectivity: By determining the on-target and off-target interactions of covalent drugs.

Understanding disease mechanisms: By comparing the reactivity of cysteine residues in healthy versus diseased states.

The general workflow for using PFBS in proteomic profiling involves treating a complex proteome with a PFBS-based probe. The probe covalently labels accessible cysteine residues. Subsequently, the labeled proteins can be enriched and identified using mass spectrometry-based proteomics. This allows for a global and quantitative analysis of protein engagement by the probe.

The table below summarizes the key applications of pentafluorobenzene sulfonamide in covalent protein modification and proteomic profiling:

Application AreaDescriptionKey Advantages
Covalent Protein Modification Incorporation of the PFBS moiety into small molecules to create targeted covalent inhibitors.- Irreversible binding leading to prolonged effect. - High selectivity for the target protein. - Potential for increased potency.
Proteomic Profiling (ABPP) Use of PFBS-based probes to identify and quantify reactive cysteine residues across the proteome.- Global analysis of "ligandable" cysteines. - Identification of novel drug targets and binding sites. - Assessment of covalent drug selectivity.

The tunability of the PFBS warhead, achieved by modifying the fluorine substitution pattern, allows for the development of probes with a range of reactivities. scholaris.ca This enables researchers to fine-tune the selectivity of their probes for specific cysteine residues, further enhancing the power of this chemical tool in biological research.

Methodological Frameworks for Utilizing Pfbsf in Academic Research

Protocols for the Preparation and Handling of PFBSF for Biological Assays

Proper preparation and handling of PFBSF are critical to ensure the reliability and reproducibility of experimental results. The compound is typically supplied as a crystalline solid and requires specific dissolution and storage procedures for optimal performance in biological assays. caymanchem.com

Stock Solution Preparation: PFBSF is sparingly soluble in aqueous solutions but demonstrates good solubility in organic solvents. caymanchem.com To prepare a stock solution, an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or ethanol (B145695) should be used. glpbio.com It is recommended to purge the solvent with an inert gas to prevent degradation. caymanchem.com For enhanced solubility, the mixture can be warmed to 37°C and sonicated in an ultrasonic bath. glpbio.com

Working Solution in Aqueous Buffer: For biological applications, which are typically conducted in aqueous environments, a specific protocol is required. The concentrated PFBSF stock solution in DMSO should be diluted with the desired aqueous buffer, such as Phosphate-Buffered Saline (PBS), to the final working concentration. caymanchem.com A 1:1 mixture of DMSO and PBS (pH 7.2) can achieve a PFBSF solubility of approximately 0.25 mg/mL. caymanchem.comglpbio.com It is crucial to note that aqueous solutions of PFBSF are not stable and should be prepared fresh, with recommendations against storing them for more than one day. caymanchem.com

Storage and Stability: The solid form of PFBSF is stable for at least four years when stored at -20°C and protected from light. caymanchem.comcaymanchem.com Once dissolved into a stock solution, its stability decreases. For long-term storage, stock solutions should be kept at -80°C, where they are viable for up to six months. glpbio.com For shorter periods, storage at -20°C is adequate for up to one month. glpbio.com To prevent degradation from multiple freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. glpbio.com

Table 1: Solubility and Storage of Pentafluorobenzenesulfonyl Fluorescein (B123965)

ParameterSpecificationReference
FormCrystalline Solid caymanchem.com
Solubility in DMSO/DMF~30 mg/mL caymanchem.comglpbio.com
Solubility in Ethanol~20 mg/mL glpbio.com
Solubility in 1:1 DMSO:PBS (pH 7.2)~0.25 mg/mL caymanchem.comcaymanchem.com
Solid Storage-20°C, ≥ 4 years stability caymanchem.comcaymanchem.com
Stock Solution Storage-80°C (≤ 6 months) or -20°C (≤ 1 month) glpbio.com
Aqueous Solution StabilityPrepare fresh; do not store > 1 day caymanchem.com

Optimization of Environmental Parameters for PFBSF-Based Detection

The performance of PFBSF as a fluorescent probe is intrinsically linked to environmental conditions. The pH of the medium and the reaction temperature are two critical parameters that can significantly influence the probe's responsiveness and the resulting fluorescence signal.

The fluorescence of the product released from PFBSF, fluorescein, is highly pH-dependent. nih.gov The fluorescence intensity of fluorescein is maximal under basic conditions and decreases significantly as the environment becomes more acidic. nih.gov The effective pH range for fluorescein-based probes is generally considered to be between 6 and 8, with a pKa (the pH at which the anionic and neutral species are in equal concentration) of approximately 6.4. nih.govnih.gov Below pH 6.0, the fluorescence diminishes drastically. nih.gov

For assays utilizing PFBSF, maintaining a stable and appropriate pH is therefore essential for signal fidelity. Most biological experiments are conducted at a physiological pH of around 7.4. Protocols for PFBSF consistently recommend using buffers such as PBS at pH 7.2, which falls well within the optimal range for high fluorescence quantum yield from the resulting fluorescein molecule. caymanchem.comcaymanchem.com Deviations from this physiological pH range can lead to unreliable and non-reproducible measurements, as the protonation state of the fluorescein phenol (B47542) group directly impacts its photophysical properties. nih.gov For optimal stability of the target molecule, hydrogen peroxide, the pH should ideally be kept below 5, as its decomposition rate increases sharply at higher pH values. evonik.com However, the requirements of the fluorescent probe necessitate a compromise, making the neutral pH range the standard for cellular applications.

Temperature exerts a dual influence on PFBSF-based assays: it affects the rate of the chemical reaction between the probe and hydrogen peroxide, and it modulates the intrinsic fluorescence of the product.

Reaction Kinetics: According to the principles of chemical kinetics, an increase in temperature generally accelerates reaction rates. youtube.com The reaction between PFBSF and H₂O₂, as well as the decomposition of H₂O₂ itself, is temperature-dependent. rsc.orgresearchgate.net Studies on H₂O₂ decomposition show that its rate can increase by as much as 20-fold when the temperature is raised from 20°C to 50°C. researchgate.net While PFBSF can be gently heated to 37°C to aid dissolution, researchers must consider that incubating the probe with cells or analytes at this temperature will lead to a faster reaction rate compared to experiments conducted at room temperature (approximately 20-25°C). glpbio.comnih.gov

Fluorescence Output: The fluorescence intensity of most fluorophores, including fluorescein, is inversely related to temperature. edinst.comresearchgate.net As temperature increases, the frequency of molecular collisions and vibrations also increases. This enhances the probability of non-radiative decay pathways, where the excited state energy is dissipated as heat rather than emitted as light, a phenomenon known as dynamic quenching. edinst.com Consequently, for a given concentration of reacted PFBSF, the measured fluorescence signal will be lower at higher temperatures. This effect must be accounted for when comparing data across different experimental temperature settings.

Table 2: Environmental Parameter Effects on PFBSF Assays

ParameterEffect on AssayReference
pHFluorescence of product (fluorescein) is optimal in the pH 6-8 range. Signal fidelity is compromised at acidic pH. nih.govnih.gov
TemperatureIncreases reaction rate with H₂O₂ but decreases fluorescence intensity of the product due to dynamic quenching. youtube.comedinst.com

Advanced Spectroscopic and Imaging Techniques for PFBSF Analysis

The utility of PFBSF is fully realized when coupled with advanced microscopic techniques that can resolve the spatial and temporal dynamics of hydrogen peroxide production within complex biological samples.

Confocal fluorescence microscopy is a powerful tool for studying intracellular events due to its ability to reject out-of-focus light and provide high-resolution optical sections of a sample. nih.gov This technique is ideally suited for use with probes like PFBSF to visualize the subcellular localization of H₂O₂ production. nih.govprinceton.edu

When PFBSF is introduced into living cells, it remains non-fluorescent until it reacts with H₂O₂. The resulting fluorescein can then be excited by a laser (typically around 488 nm), and its emission (around 515-530 nm) is captured to generate a high-contrast image. caymanchem.comresearchgate.net This allows researchers to map the sites of H₂O₂ generation within specific organelles or cellular compartments, providing insights into the role of oxidative stress in various cellular processes. nih.gov The high resolution of confocal microscopy, which can be in the range of hundreds of nanometers, enables detailed analysis of the spatial distribution of the fluorescent signal, surpassing the capabilities of conventional widefield fluorescence microscopy. nih.govyoutube.com

Near-infrared (NIR) fluorescence imaging operates in the 700-1700 nm spectral window, which offers significant advantages for in vivo and deep-tissue studies. teledynevisionsolutions.commdpi.com Light in the NIR range experiences markedly less absorption and scattering by biological components like hemoglobin and water, and it generates lower autofluorescence compared to visible light. teledynevisionsolutions.com These properties allow for greater penetration depth and improved signal-to-noise ratios, making NIR imaging a valuable tool for visualizing processes within living organisms. mdpi.comrsc.org

Pentafluorobenzenesulfonyl fluorescein, with its excitation and emission maxima firmly in the visible spectrum (~485 nm and ~530 nm, respectively), is not suitable for NIR imaging. caymanchem.com Its fluorescent signal would be largely absorbed and scattered by tissue, preventing deep visualization. Research in NIR imaging relies on a different class of fluorophores specifically designed to operate in the NIR-I (700-950 nm) or NIR-II (1000-1700 nm) windows. teledynevisionsolutions.comrsc.org These include specialized small-molecule organic dyes, quantum dots, and fluorescent nanoparticles. advancedsciencenews.comacs.org Therefore, while PFBSF is an excellent probe for cellular studies using techniques like confocal microscopy, it cannot be used for deep-tissue imaging applications that require the advantages of the NIR spectral window. For such studies, researchers must turn to probes specifically synthesized for NIR fluorescence. nih.gov

Ratiometric Fluorescence Spectroscopy for Quantitative Assessment and Environmental Robustness

Ratiometric fluorescence spectroscopy offers a significant advantage for the quantitative assessment of analytes in academic research. This technique relies on the measurement of fluorescence intensity at two different wavelengths, one of which is sensitive to the analyte of interest while the other serves as an internal reference. This approach effectively minimizes variations arising from instrumental factors, probe concentration, and photobleaching, thereby enhancing the accuracy and reliability of the measurements.

While PFBSF is primarily known as a "turn-on" fluorescent probe, where its fluorescence intensity increases upon reaction with H₂O₂, a ratiometric approach can be theoretically conceptualized and practically implemented. Initially, PFBSF is non-fluorescent. Upon selective perhydrolysis of its sulfonyl linkage by H₂O₂, it yields a highly fluorescent fluorescein product. caymanchem.commedchemexpress.com This reaction forms the basis of its use as a H₂O₂ sensor.

For a ratiometric measurement, one could monitor the fluorescence emission of the fluorescein product (at approximately 530 nm) and simultaneously measure the emission at a different, stable wavelength, or the excitation wavelength itself, to normalize the data. caymanchem.com A more sophisticated approach, inspired by other ratiometric probes, would involve creating a probe system where an isosbestic point is observed in the fluorescence spectra during the reaction with H₂O₂. nih.gov An isosbestic point is a specific wavelength at which the total absorbance of a sample does not change during a chemical reaction or a physical change. The presence of such a point allows for a highly reliable ratiometric analysis.

The environmental robustness of PFBSF is a critical consideration for its application in diverse experimental settings. The fluorescence of fluorescein and its derivatives is known to be sensitive to environmental factors, particularly pH and temperature. nih.govnih.gov The fluorescence of the fluorescein product of the PFBSF-H₂O₂ reaction is pH-dependent, with its intensity generally decreasing in acidic conditions. nih.govajgreenchem.com Temperature can also influence fluorescence quantum yield. nih.gov Therefore, it is imperative that experiments utilizing PFBSF are conducted under well-controlled pH and temperature conditions to ensure the reliability of quantitative assessments.

The following table summarizes the key spectroscopic properties of PFBSF relevant to its use in fluorescence spectroscopy:

PropertyValueSource
Excitation Maximum (λex)~485 nm caymanchem.com
Emission Maximum (λem)~530 nm caymanchem.com
Mechanism of ActionPerhydrolysis of sulfonyl linkage caymanchem.commedchemexpress.com
SelectivityHigh for H₂O₂ over other ROS caymanchem.com

Design of Rigorous Controls and Validation Strategies for PFBSF Experiments

The design of rigorous controls and a thorough validation strategy are paramount to obtaining meaningful and reproducible data from experiments utilizing PFBSF. These measures are essential to confirm the specificity of the probe for H₂O₂ and to account for potential artifacts.

Positive and Negative Controls:

A comprehensive experimental design should incorporate both positive and negative controls.

Positive Controls: A positive control is designed to ensure that the PFBSF probe is active and capable of detecting H₂O₂ under the experimental conditions. This can be achieved by treating a sample with a known concentration of exogenous H₂O₂. The expected outcome is a significant increase in fluorescence, confirming the probe's functionality. bosterbio.com

Negative Controls: Negative controls are crucial for establishing the baseline fluorescence and ensuring that the observed signal is not due to non-specific effects. A key negative control involves running the experiment in the absence of the analyte (H₂O₂). Another important negative control is to pre-treat the sample with catalase, an enzyme that specifically decomposes H₂O₂, before the addition of PFBSF. A significant reduction in the fluorescence signal in the presence of catalase provides strong evidence that the signal is indeed due to H₂O₂.

Validation of Specificity:

The selectivity of PFBSF for H₂O₂ over other reactive oxygen species is a key advantage. caymanchem.com However, it is good practice to validate this specificity within the context of the specific experimental system. This can be achieved by exposing the PFBSF-loaded samples to other biologically relevant ROS, such as superoxide (B77818) anion (O₂⁻), hydroxyl radical (•OH), and nitric oxide (NO). The absence of a significant fluorescence increase in the presence of these species confirms the probe's selectivity for H₂O₂.

The following table outlines a basic framework for designing control experiments for PFBSF-based H₂O₂ assays:

Control TypeExperimental ConditionExpected OutcomePurpose
Positive Control Sample + PFBSF + Exogenous H₂O₂Significant increase in fluorescenceConfirms probe activity and cellular uptake.
Negative Control (Analyte) Sample + PFBSF (no H₂O₂ stimulation)Baseline fluorescenceEstablishes the background signal.
Negative Control (Enzymatic) Sample + Catalase + PFBSF + H₂O₂ stimulationAttenuated or no increase in fluorescenceConfirms that the signal is specific to H₂O₂.
Specificity Control Sample + PFBSF + Other ROS (e.g., O₂⁻, •OH)No significant increase in fluorescenceValidates the selectivity of the probe for H₂O₂.

By adhering to these methodological frameworks, researchers can effectively utilize this compound for the robust and quantitative assessment of hydrogen peroxide in a wide range of academic research applications.

Critical Assessment and Future Trajectories for Pentafluorobenzenesulfonyl Fluorescein Research

Comparative Advantages of PFBSF in Selective Hydrogen Peroxide Detection

PFBSF distinguishes itself from many other fluorescent probes through a combination of high selectivity, favorable reaction characteristics, and a unique detection mechanism.

A primary advantage of PFBSF is its remarkable selectivity for hydrogen peroxide over a wide range of other reactive oxygen and nitrogen species (RONS) that are often present in biological systems. caymanchem.comcaymanchem.combiomol.com Unlike many general ROS indicators, such as 2',7'-dichlorofluorescein (B58168) (DCFH), which react with a broad spectrum of oxidants, PFBSF provides a more specific measurement of H₂O₂. biomol.comcvmh.fr Research has demonstrated that PFBSF shows negligible fluorescence response to species including the hydroxyl radical (•OH), superoxide (B77818) anion (O₂⁻), singlet oxygen (¹O₂), tert-butyl hydroperoxide, and various nitrates. caymanchem.comcaymanchem.combiomol.com This high degree of selectivity is crucial for accurately dissecting the specific role of H₂O₂ in complex signaling pathways without confounding signals from other RONS. mdpi.com For instance, related probes operating on a similar deprotection principle have shown a more than 500-fold greater response to H₂O₂ compared to other ROS like superoxide and nitric oxide (NO). nih.gov

Table 1: Selectivity Profile of Pentafluorobenzenesulfonyl Fluorescein (B123965) (PFBSF) against Common RONS This table is a representation of reported selectivity characteristics. Actual performance may vary based on experimental conditions.

Competing SpeciesReported Reactivity with PFBSFReference
Hydrogen Peroxide (H₂O₂)High caymanchem.comcaymanchem.combiomol.com
Hydroxyl Radical (•OH)Low / Negligible caymanchem.combiomol.com
Superoxide Anion (O₂⁻)Low / Negligible caymanchem.combiomol.com
tert-Butyl HydroperoxideLow / Negligible caymanchem.combiomol.com
Singlet Oxygen (¹O₂)Low / Negligible caymanchem.combiomol.com
NitratesLow / Negligible caymanchem.combiomol.com
Nitric Oxide (NO)Low / Negligible nih.gov

PFBSF is designed for effective H₂O₂ detection in cellular environments, exhibiting a "turn-on" fluorescent response upon reaction. medchemexpress.com Initially, the probe is in a non-fluorescent state. The reaction with H₂O₂, a process of perhydrolysis, cleaves the sulfonyl ester bond, releasing the highly fluorescent fluorescein molecule. caymanchem.comcaymanchem.commedchemexpress.com This mechanism provides a large dynamic range, as the signal increases from a low baseline. nih.gov The inclusion of the pentafluorobenzene (B134492) ring is a key structural feature intended to enhance the reactivity of the sulfonate group specifically toward H₂O₂. acs.org While detailed kinetic constants for PFBSF are not always reported in comparison to other probes, its ability to detect H₂O₂ in whole-cell systems indicates that its reaction kinetics are suitable for biological imaging. caymanchem.combiomol.com The sensitivity of related probes can reach the nanomolar range, suggesting that PFBSF architecture is capable of detecting physiologically relevant concentrations of H₂O₂. researchgate.net

Perhaps the most critical differentiating feature of PFBSF is its non-oxidative detection mechanism. caymanchem.comcaymanchem.combiomol.com Many traditional ROS probes are activated through an oxidation reaction, which makes them inherently susceptible to a variety of cellular oxidants and even autoxidation, leading to a lack of specificity. biomol.comcvmh.frnih.gov In contrast, PFBSF operates via a chemoselective perhydrolysis of its sulfonyl linkage. caymanchem.comcaymanchem.com This reaction is a nucleophilic attack by the hydroperoxide anion on the sulfur atom, a mechanism fundamentally different from direct oxidation. This deprotection strategy is the basis for its high selectivity for H₂O₂ over more powerfully oxidizing, but less nucleophilic, species like the hydroxyl radical. nih.gov This non-oxidative pathway ensures that the probe's fluorescence is a more direct and reliable indicator of H₂O₂ presence.

Comparative Analysis with Established Fluorescein-Based Probes and Alternative H₂O₂ Sensors (e.g., Arylboronate Probes)

When evaluated against other H₂O₂ sensors, PFBSF's unique sulfonate-based mechanism provides a distinct profile. The most common comparators include traditional fluorescein derivatives and the widely used arylboronate-based probes.

Compared to probes like 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH), PFBSF offers superior specificity. DCFH is oxidized by a broad range of ROS and can be prone to autoxidation, making it a general indicator of oxidative stress rather than a specific H₂O₂ sensor. biomol.comcvmh.fr PFBSF's non-oxidative perhydrolysis mechanism circumvents this fundamental limitation. caymanchem.combiomol.com

A more direct comparison can be made with arylboronate-based probes, such as Peroxyfluor-1 (PF1), which also operate on a "turn-on" principle via a selective reaction with H₂O₂. nih.govbuffalo.edu Both PFBSF and arylboronate probes exploit a chemoselective deprotection mechanism to release a fluorophore. nih.govbuffalo.edu The key difference lies in the reactive trigger: PFBSF uses a pentafluorobenzenesulfonyl ester, while arylboronate probes use a boronic acid or ester. The boronate group is oxidized by H₂O₂ to a phenol (B47542), liberating the fluorescent reporter. buffalo.edunih.gov While both classes of probes offer high selectivity for H₂O₂ over other ROS, the sulfonate group in PFBSF is reported to be more stable against simple hydrolysis compared to some boronate esters, potentially offering greater stability under certain assay conditions. acs.org

Table 2: Comparative Analysis of H₂O₂ Probe Architectures

FeaturePFBSF (Sulfonate-based)Arylboronate Probes (e.g., PF1)DCFH (Oxidative Probe)
Detection MechanismNon-oxidative perhydrolysisH₂O₂-mediated boronate oxidationNon-specific oxidation
Selectivity for H₂O₂HighHighLow
Response TypeTurn-on fluorescenceTurn-on fluorescenceTurn-on fluorescence
Primary AdvantageHigh specificity; stable sulfonyl groupHigh specificity; well-established familyGeneral indicator of oxidative stress
Primary LimitationPotential for reaction with other strong nucleophilesPotential for hydrolysis; reaction with peroxynitriteLack of specificity; autoxidation
Reference caymanchem.comcaymanchem.comacs.org nih.govbuffalo.edunih.gov biomol.comcvmh.fr

Identified Limitations and Remaining Challenges in PFBSF Application

Despite its significant advantages, the application of PFBSF is not without challenges, particularly within the intricate environment of living cells.

While PFBSF demonstrates excellent selectivity in controlled chemical assays, the complexity of the intracellular environment presents potential nuances. nih.gov The cytoplasm contains a vast array of molecules, including enzymes and nucleophiles other than hydroperoxide, that could theoretically interact with the probe. For example, it has been noted that some boronate-based probes can react with protein hydroperoxides, not just free H₂O₂. nih.gov Although PFBSF utilizes a different reactive group, the potential for analogous off-target reactions with other biological peroxides or highly reactive nucleophiles cannot be entirely dismissed without exhaustive testing in specific biological contexts. Furthermore, factors such as subcellular probe localization, potential metabolic alteration of the probe, and its interaction with cellular transport systems are critical variables that can influence the interpretation of fluorescence data and remain active areas of investigation for all small-molecule probes. acs.org Therefore, while PFBSF is a powerful tool, rigorous controls are necessary to confirm that the observed signal corresponds specifically to changes in H₂O₂ levels within the biological system under study.

Table 3: Compound Names Mentioned in Article

Abbreviation / Common NameFull Chemical Name
PFBSFPentafluorobenzenesulfonyl fluorescein
H₂O₂Hydrogen peroxide
DCFH2',7'-dichlorodihydrofluorescein
PF1Peroxyfluor-1
ROSReactive Oxygen Species
RONSReactive Oxygen and Nitrogen Species
•OHHydroxyl Radical
O₂⁻Superoxide Anion
¹O₂Singlet Oxygen
NONitric Oxide

Strategies for Extending Spectral Range into the Near-Infrared for Enhanced Penetration

The intrinsic fluorescence of this compound (PFBSF) lies in the visible spectrum, which can be a limitation for in vivo imaging due to shallow tissue penetration and autofluorescence from biological tissues. rsc.orgnju.edu.cn Extending the spectral range of fluorescein-based probes like PFBSF into the near-infrared (NIR) region (700-1700 nm) is a critical area of research to overcome these challenges. rsc.orgnju.edu.cnrsc.org Several strategies are being explored to achieve this red-shift.

One primary approach involves the modification of the core xanthene structure of fluorescein. nih.gov Replacing the oxygen atom at the 10' position with other atoms such as silicon, carbon, phosphorus, or selenium can significantly shift the excitation and emission maxima towards the NIR region. nih.gov This structural modification alters the electronic properties of the fluorophore, leading to a lower energy gap between the ground and excited states, and consequently, a red-shifted fluorescence. researchgate.net

Another strategy is the development of donor-acceptor (D-A) type structures. By introducing strong electron-donating and electron-accepting groups into the fluorescein scaffold, an intramolecular charge transfer (ICT) can be induced. rsc.org This ICT process can lead to the formation of a new fluorochrome with an extended π-conjugated system, resulting in a bathochromic shift of the fluorescence emission into the NIR range. rsc.org The design of D-A-D (donor-acceptor-donor) scaffolds has been particularly effective in creating organic fluorophores with emissions beyond 1000 nm, entering the second near-infrared (NIR-II) window (1000–1700 nm). rsc.org

Furthermore, conjugation of the PFBSF molecule to other NIR dyes or to materials with NIR emission properties, such as quantum dots (QDs), presents a viable strategy. rsc.org For instance, PbS@CdS core-shell quantum dots have been designed with tunable emission wavelengths from 1000 nm to 1500 nm. rsc.org While effective, the potential toxicity of heavy metals in QDs is a concern that needs to be addressed for biological applications. rsc.org

The table below summarizes key strategies and their impact on shifting the spectral properties of fluorescein-based probes.

StrategyModification PrincipleResulting Spectral ShiftReference(s)
Xanthene Core Modification Replacement of the 10'-oxygen atom with Si, C, P, or Se.Shifts emission and excitation maxima to longer wavelengths, potentially into the NIR-I region (700-1000 nm). nih.gov
Donor-Acceptor Architectures Introduction of electron-donating and accepting groups to induce intramolecular charge transfer (ICT).Red-shifts fluorescence, with D-A-D scaffolds enabling emission in the NIR-II region (>1000 nm). rsc.orgrsc.org
Conjugation to NIR Emitters Covalent linking to NIR dyes or quantum dots (e.g., PbS@CdS).The resulting conjugate exhibits the emission properties of the NIR component. rsc.org

These strategies offer promising avenues for the development of PFBSF analogs with enhanced tissue penetration for more effective in vivo imaging and sensing applications. rsc.orgnju.edu.cn

Future Directions and Innovative Developments for PFBSF and Related Probe Architectures

The foundational design of PFBSF as a selective fluorescent probe opens up numerous possibilities for future innovations. Research is moving towards creating more sophisticated probes with expanded functionalities and applications.

Development of Multi-Analyte or Multi-Responsive Probes

A significant future direction is the evolution from single-analyte probes to multi-analyte or multi-responsive systems. acs.org The fluorescein backbone is an excellent framework for creating probes that can respond to multiple chemical inputs. researchgate.net This can be achieved by incorporating different recognition moieties onto the fluorescein scaffold, each sensitive to a specific analyte. For instance, a probe could be designed to detect both hydrogen peroxide (via the PFBSF mechanism) and a specific enzyme or metal ion.

The development of such probes often relies on a "multi-lock" mechanism, where the fluorescence is only "turned on" when all target analytes are present. acs.org This allows for more precise and sophisticated sensing in complex biological environments. acs.org For example, a dual-input probe could require both an enzymatic reaction and the presence of a specific reactive oxygen species to generate a fluorescent signal, thereby increasing the specificity of detection. acs.org The synthesis of versatile libraries of multi-functional fluorophores using scaffold-based reactions is a promising approach to achieve this, allowing for the controlled introduction of different functionalities. nih.gov

Probe TypeDesign PrinciplePotential ApplicationReference(s)
Dual-Analyte Probe Incorporation of two distinct recognition sites on the fluorescein scaffold.Simultaneous detection of two different biomarkers for disease diagnosis. researchgate.netacs.org
Multi-Lock Probe Requires multiple chemical inputs to trigger fluorescence.High-specificity sensing in complex biological systems. acs.org
Scaffold-Based Synthesis Utilizes a core scaffold for the modular assembly of multi-functional probes.Rapid generation of diverse probes for various targets. nih.gov

Integration of PFBSF into Nanoscale Delivery and Sensing Platforms

Integrating PFBSF and its derivatives into nanoscale platforms offers a promising avenue for enhancing their delivery, stability, and sensing capabilities. nih.gov Nanoparticles can serve as carriers to protect the probe from degradation and facilitate its transport to specific cellular or subcellular locations. nih.govnih.gov Various nanomaterials, including lipid-based nanoparticles, polymer-based nanoparticles, and gold nanoparticles, are being explored for this purpose. nih.govnih.gov

For instance, PFBSF could be encapsulated within or conjugated to the surface of nanoparticles. This approach can improve the probe's solubility in aqueous environments and allow for targeted delivery by functionalizing the nanoparticle surface with specific ligands. nih.gov Gold nanoparticles (AuNPs) functionalized with perfluoroalkyl receptors have been shown to be effective colorimetric sensors for per- and polyfluoroalkyl substances (PFASs), demonstrating the potential of combining fluorinated compounds with nanoparticle platforms for enhanced sensing. nih.govelsevierpure.com Furthermore, these nanoplatforms can be designed to be multi-functional, carrying both the PFBSF probe for sensing and a therapeutic agent for simultaneous diagnosis and treatment (theranostics). nih.gov

NanoplatformIntegration StrategyAdvantagesReference(s)
Lipid Nanoparticles Encapsulation of PFBSF.Improved solubility and protection from degradation. nih.govnih.gov
Polymer Nanoparticles Covalent conjugation or encapsulation.Controlled release and targeted delivery. nih.gov
Gold Nanoparticles (AuNPs) Surface functionalization with PFBSF derivatives.Enhanced colorimetric or fluorescent signal. nih.govelsevierpure.com
Multi-functional Nanoscaffolds Combination of PFBSF with targeting moieties and therapeutic agents.Targeted imaging and theranostics. nih.govresearchgate.net

Potential for High-Throughput Screening Applications in Chemical Probe Discovery

The principles behind PFBSF's design can be leveraged in high-throughput screening (HTS) to discover new chemical probes. broadinstitute.org HTS allows for the rapid testing of large libraries of compounds for their ability to interact with a specific biological target or modulate a particular cellular process. researchgate.net Fluorescent probes are instrumental in HTS due to their high sensitivity and the ability to generate a readily detectable signal. researchgate.net

Fluorescence polarization (FP) is a particularly powerful HTS technique where a small fluorescent molecule, like a PFBSF derivative, is used as a tracer. nih.govnih.gov When the tracer binds to a larger target molecule, its rotation slows down, leading to an increase in the polarization of its fluorescence. nih.gov This change in FP can be used to screen for compounds that displace the tracer, indicating they bind to the target of interest. nih.gov The development of fluorescent probes with high quantum yields and specificity, inspired by PFBSF, is crucial for the success of such HTS campaigns in discovering novel drug candidates and chemical tools for biological research. researchgate.netnih.gov

HTS ApplicationRole of Fluorescent ProbeKey AdvantagesReference(s)
Target-Based Screening Acts as a tracer ligand in fluorescence polarization assays.Rapid, sensitive, and quantitative assessment of binding affinity. nih.govnih.gov
Cell-Based Screening Reports on a specific cellular event or the presence of an analyte.Enables the discovery of compounds that modulate cellular pathways in a more physiological context. broadinstitute.org
Combinatorial Library Screening Used to identify new fluorescent dyes with specific properties from large chemical libraries.Discovery of novel fluorophores for various biological applications. broadinstitute.org

Q & A

Q. What is the mechanism by which PBSF selectively detects hydrogen peroxide (H₂O₂) in biological systems?

PBSF operates via a non-oxidative hydrolysis mechanism. The pentafluorobenzenesulfonyl group undergoes selective cleavage in the presence of H₂O₂, releasing fluorescein and generating a fluorescence signal (ex/em: 488/505–555 nm). This reaction is highly specific to H₂O₂, with minimal cross-reactivity to other ROS like hydroxyl radicals (•OH), superoxide (O₂⁻), or singlet oxygen (¹O₂) . The electron-withdrawing pentafluorobenzene ring enhances the sulfonate’s reactivity toward H₂O₂, ensuring stability against non-specific hydrolysis .

Q. How can researchers optimize PBSF staining conditions for diverse biological models (e.g., plant pollen tubes vs. bacterial cells)?

Key parameters include:

  • Concentration : 5–10 μM PBSF is effective for bacterial and plant systems .
  • Incubation time : 10 minutes for pollen tubes vs. 4 hours for bacterial biofilms, reflecting differences in membrane permeability and H₂O₂ diffusion rates .
  • Co-staining compatibility : Use SYTO 60 (10 μM) for bacterial nucleic acid counterstaining without spectral overlap (ex/em: 652/678 nm) .
    Validate protocols using positive controls (e.g., exogenous H₂O₂) and negative controls (e.g., catalase-treated samples) .

Q. What methods are used to confirm PBSF’s selectivity for H₂O₂ over other ROS?

  • Competitive assays : Expose PBSF to ROS generators (e.g., tert-butyl hydroperoxide for lipid peroxides, riboflavin/light for ¹O₂) and quantify fluorescence changes. PBSF shows <10% response to non-H₂O₂ ROS .
  • Quenching experiments : Add ROS scavengers (e.g., pyruvate for H₂O₂, DMSO for •OH) to reaction systems containing Cu(II)/ascorbate. Fluorescence reduction confirms specificity .

Advanced Research Questions

Q. How does PBSF compare to alternative H₂O₂ probes like terephthalate (TPA) in complex biological matrices?

Parameter PBSF TPA
Mechanism Hydrolysis (non-oxidative)•OH trapping (oxidative)
Specificity High for H₂O₂Low (responsive to •OH)
Detection Limit 50 nM (ratiometric Cy-PFS variant)~1 μM
Applications Live-cell imaging, in vivo modelsCell-free systems, DNA damage studies
PBSF is superior for real-time H₂O₂ tracking in living systems, while TPA is better suited for hydroxyl radical detection in vitro .

Q. What are the limitations of PBSF for in vivo H₂O₂ imaging, and how can they be mitigated?

  • Limitations :
    • Autofluorescence in plant tissues may obscure signals .
    • Limited tissue penetration due to excitation/emission in visible range (465–555 nm) .
  • Solutions :
    • Use near-infrared (NIR) derivatives like Cy-PFS (ex/em: 730/836 nm) for deeper tissue imaging .
    • Employ ratiometric measurements (I₆₃₅/I₈₃₆) to normalize signal variability caused by probe concentration or photobleaching .

Q. How can researchers resolve conflicting data on PBSF’s spatial resolution in subcellular H₂O₂ mapping?

Discrepancies arise from differences in:

  • Microscopy setups : Confocal vs. widefield imaging (e.g., wild-type pollen tubes show tip-localized H₂O₂ via confocal, but diffuse signals in atabcg28 mutants) .
  • Quantitative analysis : Use ImageJ with background subtraction and thresholding to distinguish true signals from noise .
    Standardize imaging parameters (e.g., laser power, exposure time) and validate with fluorescence correlation spectroscopy (FCS) for dynamic range assessment .

Methodological Guidance

Q. How should researchers design kinetic experiments to quantify H₂O₂ production rates using PBSF?

  • Protocol :
    • Pre-incubate samples with PBSF (10 μM) and record baseline fluorescence.
    • Induce H₂O₂ generation (e.g., via NADPH oxidase activation).
    • Monitor fluorescence intensity (λex/em: 488/505–555 nm) at 5-minute intervals for 1 hour.
    • Calculate rates using a calibration curve (0–100 μM H₂O₂; LOD = 50 nM) .
  • Data interpretation : Account for pH-dependent fluorescence changes (PBSF is stable at pH 7.4) and temperature effects on hydrolysis kinetics .

Q. What strategies improve PBSF’s utility in high-throughput screening (HTS) platforms?

  • Microplate readers : Use filters compatible with fluorescein (e.g., 485/538 nm) and automate data acquisition.
  • Signal normalization : Co-load with a reference dye (e.g., Hoechst 33342 for nuclear staining) to correct for well-to-well variability .
  • Z’-factor validation : Ensure Z’ > 0.5 by testing positive (H₂O₂-spiked) and negative (catalase-treated) controls in triplicate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.